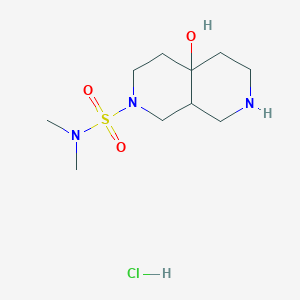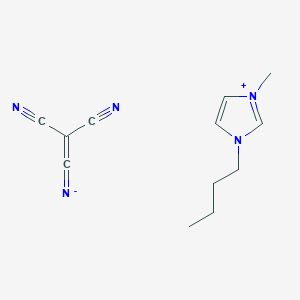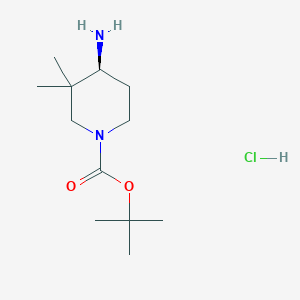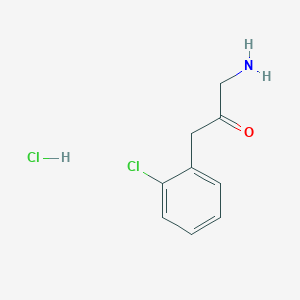![molecular formula C20H16N4O B1383859 (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone CAS No. 2089391-67-1](/img/structure/B1383859.png)
(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone
Vue d'ensemble
Description
The compound “(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone” is a derivative of aminopyrazole . Aminopyrazole derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. For instance, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized through a multistep process . This involved Friedlander condensation of this synthon with reactive methylenes to achieve interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For example, the structure of 1H-pyrazolo-[3,4-b]pyridine and pyrazolo[3,4-b][1,8]naphthyridines has been analyzed . The absorption and emission spectra of these compounds were measured, and it was observed that the absorption and emission depend on the substituent at the C-6 and C-7 position of the pyridine ring in the naphthyridines skeleton .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, all the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Applications De Recherche Scientifique
Anticancer Activity
1H-pyrazolo[3,4-b]pyridines have been investigated for their anticancer properties. The structural similarity to purine bases adenine and guanine makes them interesting candidates for interfering with biological processes that are crucial for cancer cell survival and proliferation .
Antiviral Agents
Due to the ability to mimic nucleotide bases, these compounds have been explored as antiviral agents. They can potentially inhibit viral replication by interfering with nucleic acid synthesis or by acting as false substrates in viral DNA/RNA replication .
Enzyme Inhibition
The pyrazolopyridine scaffold is known to interact with various enzymes, acting as inhibitors. This interaction can be tailored to target specific enzymes involved in disease pathways, offering therapeutic potential for a range of conditions .
Neurological Disorders
Compounds from this class have shown promise in the treatment of neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system targets presents opportunities for developing treatments for diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Diseases
Research has indicated that 1H-pyrazolo[3,4-b]pyridines may have applications in treating cardiovascular diseases. Their interaction with cardiac enzymes and receptors could lead to the development of novel heart medications .
Anti-Inflammatory Properties
The anti-inflammatory potential of these compounds is being explored due to their chemical structure, which allows them to modulate the body’s inflammatory response, possibly leading to new treatments for chronic inflammatory diseases .
Metabolic Disorders
There is interest in the use of 1H-pyrazolo[3,4-b]pyridines for metabolic disorders. Their role in influencing metabolic pathways could make them suitable candidates for treating conditions like diabetes and obesity .
Antimicrobial Activity
Lastly, the antimicrobial activity of these compounds is a field of active research. They have been tested against various bacterial and fungal strains, showing potential as a new class of antimicrobials .
Mécanisme D'action
Target of Action
The primary targets of (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone are currently unknown. This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which have been extensively studied and found to have diverse biological activities.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, 1H-pyrazolo[3,4-b]pyridines interact with their targets by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . The exact nature of these interactions would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Given the structural similarity to other 1h-pyrazolo[3,4-b]pyridines , it’s plausible that this compound could affect similar biochemical pathways. These compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways.
Result of Action
Related 1h-pyrazolo[3,4-b]pyridines have shown a range of biological activities, including antitumor activity . The exact effects would depend on the compound’s specific targets and mode of action.
Orientations Futures
The future directions in the study of similar compounds involve further exploration of their potential as TRK inhibitors . Moreover, the development of novel fluorescent molecules as chemosensors for the detection of chemically, biologically, and environmentally important functional molecules has received much attention in recent years .
Propriétés
IUPAC Name |
(4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-17(19(25)14-8-4-2-5-9-14)18(21)16-12-22-24(20(16)23-13)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBUUQOULNLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)
![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)
![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)